5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)-

Antimicrobial Isoxazole MIC

Researchers optimizing isoxazole-based antimicrobials face inconsistent potency when substituting 3-position analogs. The 3-methyl derivative (CAS 135351-22-3) resolves this with validated MIC data: • 62.5 µg/mL against S. aureus - 2-fold improvement over 3-unsubstituted and 3-ethyl analogs, supporting Gram-positive lead optimization • 62.5 µg/mL against C. neoformans - most potent linear alkyl chain analog (2-fold vs 3-propyl, 4-fold vs 3-butyl) • High synthetic yield (78-96%) enables reliable scale-up for SAR campaigns • Calculated LogP 1.277 - balanced lipophilicity for permeability-activity correlation studies Supplied with full analytical documentation (NMR, HPLC). Ideal for medicinal chemistry and antifungal development programs targeting immunocompromised patient populations.

Molecular Formula C5H6Cl3NO2
Molecular Weight 218.46 g/mol
CAS No. 135351-22-3
Cat. No. B12892737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)-
CAS135351-22-3
Molecular FormulaC5H6Cl3NO2
Molecular Weight218.46 g/mol
Structural Identifiers
SMILESCC1=NOC(C1)(C(Cl)(Cl)Cl)O
InChIInChI=1S/C5H6Cl3NO2/c1-3-2-4(10,11-9-3)5(6,7)8/h10H,2H2,1H3
InChIKeyNCQUGHQZHYBEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)- (CAS 135351-22-3): A 3-Methyl-Substituted 5-Trichloromethyl-4,5-dihydroisoxazole for Antimicrobial and Heterocyclic Building Block Applications


5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)- (CAS 135351-22-3, molecular formula C5H6Cl3NO2, molecular weight 218.47 g/mol), also named 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazole , belongs to the class of 5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles. These heterocycles are typically synthesized via cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine [1]. The 3-methyl substituent differentiates this analog from the parent 5-trichloromethyl-4,5-dihydroisoxazol-5-ol (CAS 34648-11-8) and contributes to distinct physicochemical properties (e.g., LogP 1.277, exact mass 216.946 ) and antimicrobial activity profiles within the series.

Why Generic Substitution of 5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)- with Other 5-Trichloromethylisoxazoles Fails


Within the 5-trichloromethyl-4,5-dihydroisoxazole family, antimicrobial activity is highly dependent on the substituent at the 3-position of the isoxazole ring. A 2013 study demonstrated that structural modifications at C3 lead to significant variations in minimum inhibitory concentration (MIC) values against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, and yeasts (Candida spp., Cryptococcus neoformans) [1]. Therefore, simple replacement of the 3-methyl analog with the unsubstituted parent compound (CAS 34648-11-8) or other 3-alkyl/aryl derivatives cannot guarantee the same antimicrobial potency or spectrum, making procurement of the specific 3-methyl analog essential for reproducible biological evaluation and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)- vs. Closest Analogs


Antibacterial Activity Against Staphylococcus aureus: 3-Methyl Analog vs. 3-Unsubstituted and 3-Ethyl Analogs

The 3-methyl-5-trichloromethyl-4,5-dihydroisoxazole (target compound) demonstrates significantly more potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus compared to the 3-unsubstituted analog (R1 = H, compound 2a) and the 3-ethyl analog (R1 = Et, compound 2b) in the same study [1]. The MIC value of 62.5 µg/mL for the 3-methyl derivative contrasts with 125 µg/mL for the 3-unsubstituted analog, indicating a 2-fold improvement in potency conferred solely by the 3-methyl group.

Antimicrobial Isoxazole MIC

Antifungal Activity Against Cryptococcus neoformans: 3-Methyl Analog Outperforms 3-Propyl and 3-Butyl Analogs

Against the clinically relevant yeast Cryptococcus neoformans, the 3-methyl analog (target compound) exhibits superior antifungal activity (MIC = 62.5 µg/mL) when directly compared to longer linear alkyl chain analogs such as 3-propyl (MIC = 125 µg/mL) and 3-butyl (MIC = 250 µg/mL) derivatives evaluated under identical assay conditions [1]. This demonstrates that antifungal potency within the series is not monotonic with chain length, and the methyl substituent provides an optimal balance for activity.

Antifungal Cryptococcus Isoxazole

LogP-Driven Permeability Differentiation vs. 3-Unsubstituted Analog

The target 3-methyl analog possesses a calculated LogP of 1.277 , which is critically higher than the predicted LogP of the 3-unsubstituted parent compound (CAS 34648-11-8, estimated LogP ~0.5–0.8 based on fragment contribution methods). This difference of approximately 0.5–0.8 LogP units translates to a roughly 3- to 6-fold higher theoretical octanol-water partition coefficient, suggesting improved passive membrane permeability while remaining within the optimal drug-like range (LogP < 5). This property is crucial for balancing aqueous solubility and cellular uptake in whole-cell antimicrobial assays.

LogP Physicochemical Drug-likeness

Synthetic Accessibility and Scalability: 3-Methyl Analog vs. 3-Aryl Analogs

The 3-methyl analog is accessible via microwave-assisted cyclocondensation in 78–96% yield [1], a range comparable to or exceeding that of 3-aryl analogs (e.g., 3-phenyl, 3-(CH2)2Ph) which often require more elaborate precursor synthesis and may exhibit lower yields due to steric or electronic effects. The simpler 3-methyl precursor (5-methoxy-3-penten-2-one derivative) is more readily available than substituted aryl vinyl ketones, offering a cost and time advantage for multi-gram scale synthesis.

Synthesis Yield Scalability

Optimal Research and Industrial Application Scenarios for 5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)- Based on Quantitative Differentiation


Lead Compound for Anti-Staphylococcal Drug Discovery Programs

The 2-fold improvement in MIC (62.5 µg/mL) against Staphylococcus aureus compared to the 3-unsubstituted and 3-ethyl analogs [1] positions this compound as a superior starting point for medicinal chemistry optimization targeting Gram-positive infections, particularly where methicillin-resistant S. aureus (MRSA) is a concern.

Antifungal Lead Candidate for Cryptococcus neoformans Infections

With an MIC of 62.5 µg/mL against C. neoformans—outperforming 3-propyl (2-fold) and 3-butyl (4-fold) analogs [1]—the 3-methyl analog is the most potent linear alkyl chain derivative in the series for antifungal development, especially relevant for immunocompromised patient populations.

Preferred Intermediate for 5-Trichloromethylisoxazole Library Synthesis via Aromatization

The high synthetic yield (78–96%) and accessible precursor [1] make the 3-methyl-4,5-dihydroisoxazole an ideal intermediate for generating the corresponding aromatic 5-trichloromethylisoxazole via acid-catalyzed dehydration, enabling rapid exploration of 3-methyl-substituted isoxazole chemical space.

Physicochemical Benchmark for Membrane Permeability in Isoxazole Series

The calculated LogP of 1.277 represents a balanced lipophilicity profile that enhances permeability over less lipophilic analogs, making it a useful reference standard for correlating LogP with whole-cell activity in antimicrobial isoxazole research.

Quote Request

Request a Quote for 5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.